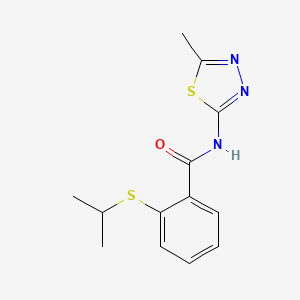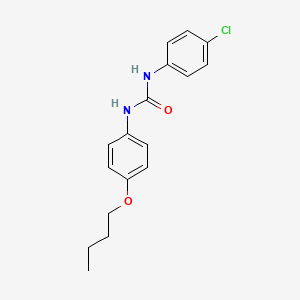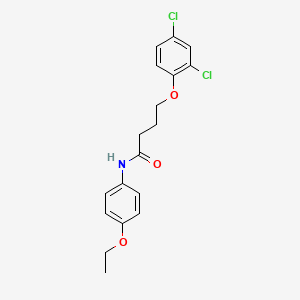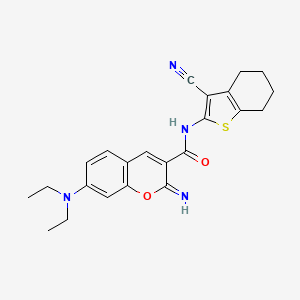
2-(isopropylthio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide
Overview
Description
Synthesis Analysis
The synthesis of thiadiazole derivatives, including structures similar to 2-(isopropylthio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide, often involves microwave-assisted or solvent-free methods, offering a facile approach to obtaining these compounds with significant biological properties (Tiwari et al., 2017). Another method includes the reaction of thioamides and isonitriles in water, highlighting a diverse approach to synthesizing thiadiazole derivatives (Xi et al., 2023).
Molecular Structure Analysis
Crystallographic and spectroscopic analyses are pivotal in determining the molecular structure of thiadiazole derivatives. X-ray diffraction studies, alongside IR, NMR, and mass spectral analyses, provide detailed insights into the arrangement and conformation of atoms within these molecules, establishing the foundation for understanding their chemical behavior and reactivity (Kaynak et al., 2008).
Chemical Reactions and Properties
Thiadiazole derivatives engage in a variety of chemical reactions, including oxidative dimerization, cyclization, and interactions with electrophilic reagents. These reactions not only highlight the chemical versatility of thiadiazole compounds but also their potential for further chemical modification and application in synthesizing novel compounds (Takikawa et al., 1985).
Scientific Research Applications
Synthesis and Anticancer Activity
A study by Tiwari et al. (2017) detailed the microwave-assisted synthesis of novel Schiff’s bases containing a thiadiazole scaffold and benzamide groups, which exhibited promising in vitro anticancer activity against a panel of human cancer cell lines. The compounds demonstrated significant growth inhibition values comparable to the standard drug Adriamycin, with compounds 7k, 7l, 7b, and 7a being highlighted as the most potent anticancer agents in this series. The study also conducted a molecular docking study to predict the action mechanism and evaluated the compounds' drug-like properties through ADMET predictions, indicating good oral behavior (Tiwari et al., 2017).
Novel Fluorescent Compounds
Zhang et al. (2017) synthesized a series of N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide derivatives and their corresponding BF2 complexes, investigating their fluorescence characteristics. The study explored the effect of different substituents on the photophysical properties of these compounds in various solvents and in solid state, finding that these compounds exhibit large Stokes shifts, solid-state fluorescence, and aggregation-induced emission effects (AIEE), which could be beneficial for applications in organic materials and sensing technologies (Zhang et al., 2017).
Supramolecular Gelators
Research by Yadav and Ballabh (2020) introduced a new series of N-(thiazol-2-yl)benzamide derivatives, investigated for their gelation behavior to elucidate the role of methyl functionality and multiple non-covalent interactions on gelation/non-gelation behavior. The study's findings highlight the potential of these compounds as supramolecular gelators, capable of forming stable gels with low minimum gelator concentrations (MGC) in ethanol/water and methanol/water mixtures. The structural analysis showed that the gelation behavior is driven by π-π interactions along with cyclic N–H⋯N and S⋯O interactions, demonstrating the importance of molecular design in developing new materials for technological applications (Yadav & Ballabh, 2020).
properties
IUPAC Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-propan-2-ylsulfanylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3OS2/c1-8(2)18-11-7-5-4-6-10(11)12(17)14-13-16-15-9(3)19-13/h4-8H,1-3H3,(H,14,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOGSSBZGCRJWQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2=CC=CC=C2SC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(propan-2-ylsulfanyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-{5-[(1-allyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}-4-chlorobenzoic acid](/img/structure/B4584345.png)
![butyl 4-{[(2,3-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B4584357.png)
![N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-2-{[1-(methylsulfonyl)-3-piperidinyl]carbonyl}hydrazinecarbothioamide](/img/structure/B4584358.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4584360.png)
![N-[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]-2,3,4,5,6-pentafluorobenzamide](/img/structure/B4584365.png)




![3-[(3-bromophenyl)amino]-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B4584402.png)

![N-[5-({[2-(4-methylphenoxy)ethyl]thio}methyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B4584431.png)
![N-(sec-butyl)-N'-[1-(2,5-dimethoxyphenyl)ethyl]urea](/img/structure/B4584437.png)
![2-{[4-amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-3-nitrophenyl)acetamide](/img/structure/B4584450.png)